molecular formula C5H5NO2S B042505 4-Aminothiophene-2-carboxylic acid CAS No. 89499-38-7

4-Aminothiophene-2-carboxylic acid

Cat. No. B042505
CAS RN: 89499-38-7
M. Wt: 143.17 g/mol
InChI Key: CQGOUQDVWSOUPD-UHFFFAOYSA-N
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Description

4-Aminothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H5NO2S and a molecular weight of 143.171. It is stored at refrigerated temperatures and has a purity of 95%1.



Synthesis Analysis

Thiophene derivatives, including 4-Aminothiophene-2-carboxylic acid, are synthesized through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester2.



Molecular Structure Analysis

The InChI code for 4-Aminothiophene-2-carboxylic acid is 1S/C5H5NO2S/c6-3-1-4 (5 (7)8)9-2-3/h1-2H,6H2, (H,7,8) and the InChI key is CQGOUQDVWSOUPD-UHFFFAOYSA-N1.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving 4-Aminothiophene-2-carboxylic acid.



Physical And Chemical Properties Analysis

4-Aminothiophene-2-carboxylic acid is a solid substance. It has a storage temperature of 2-8°C. Its density is predicted to be 1.527±0.06 g/cm31.


Scientific Research Applications

  • Dipeptide Analogues Synthesis : A study by Özbek, Veljković, and Reissig (2008) discusses the synthesis of 2-aminothiophene carbocyclic acids, providing new dipeptide analogues. These can be combined with L-phenylalanine derivatives to create tripeptide analogues (Özbek, Veljković, & Reissig, 2008).

  • Potential Cytostatic Agents : Balzarini et al. (2014) found that 2-aminothiophene-3-carboxylic acid ester derivatives exhibit unusual cytostatic selectivity for various cancer cell lines, including T-cell lymphoma and prostate cancer, indicating potential as novel cytostatic agents (Balzarini et al., 2014).

  • Synthesis of 4-Aminothieno[2,3-b] Pyridine-5-Carboxylic Acid : Lalezari (1979) developed a method for synthesizing 4-aminothieno[2,3-b] pyridine-5-carboxylic acid with about 80% yield, useful for further synthesis applications (Lalezari, 1979).

  • Antibacterial Activity : Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which showed promising antibacterial activity, contributing to antimicrobial drug discovery (Prasad et al., 2017).

  • Diverse Inhibitors in Medicinal Chemistry : Bozorov et al. (2017) highlight that 2-aminothiophene scaffolds serve as diverse inhibitors, receptors, and modulators, showing potential for effective pharmacological properties in various diseases (Bozorov et al., 2017).

  • Copper-Mediated N-Arylation : Rizwan et al. (2015) describe a practical method for synthesizing N-arylated compounds via copper-mediated N-arylation of methyl 2-aminothiophene-3-carboxylate (Rizwan et al., 2015).

  • Photocatalytic Properties in Materials Science : Gole, Sainkar, and Sastry (2000) report that carboxylic acid derivatized silver colloidal particles can be organized on gold surfaces, enhancing the photocatalytic properties of self-assembled monolayers (Gole, Sainkar, & Sastry, 2000).

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 4-Aminothiophene-2-carboxylic acid.


Relevant Papers
There are several peer-reviewed papers and technical documents related to 4-Aminothiophene-2-carboxylic acid available at Sigma-Aldrich
45. However, the specific content of these papers is not available in the search results.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed information.


properties

IUPAC Name

4-aminothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGOUQDVWSOUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424183
Record name 4-Aminothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminothiophene-2-carboxylic acid

CAS RN

89499-38-7
Record name 4-Amino-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89499-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Nitro-2-thiophenecarboxylic acid (1 g, 5.7 mmol) was added with stirring to a solution of SnCl2. 2H2O (3.25 g, 14.4 mmol) in concentrated HCl (10 ml). The mixture was stirred for 6 hours at ambient temperature and purified by subjecting to chromatography on HP20SS resin, using water as eluant, to give the title compound (0.59 g, 71%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Kiryanov - 2002 - search.proquest.com
This dissertation describes the development of synthetic approaches toward a variety of novel liquid crystals containing five-membered S-heterocycles and their fluorinated derivatives. …
Number of citations: 4 search.proquest.com

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